
Copper(I) bromide
Overview
Description
Copper(I) bromide (CuBr) is an ionic compound with the formula CuBr, consisting of copper in the +1 oxidation state and bromide ions. It exists as a diamagnetic solid with a polymeric structure akin to zinc sulfide . While pure CuBr is white, samples often appear green or off-white due to oxidation to copper(II) impurities . Key properties include:
- Melting point: 492°C
- Boiling point: 1,345°C
- Solubility: Slightly soluble in water, but dissolves in hydrogen bromide, hydrochloric acid, and ammonia .
- Applications: Widely used as a catalyst in organic synthesis (e.g., Ullmann couplings) , a lasing medium in pyrotechnics , and a precursor for luminescent organic-inorganic hybrid materials .
Preparation Methods
Comproportionation of Copper(II) Bromide and Metallic Copper
A solvent-mediated comproportionation reaction between CuBr₂ and metallic copper (Cu⁰) offers a scalable alternative. This method, detailed in a Chinese patent (CN101746808B), employs ether as a protective solvent to mitigate oxidation:
Procedure:
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Mixing Reactants: CuBr₂ and Cu powder (1:1 molar ratio) are homogenized in diethyl ether.
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Spontaneous Reaction: The exothermic reaction initiates at room temperature, completing within 4–6 hours.
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Purification: The product is isolated via decantation, washed with ethanol, and dried under vacuum .
Advantages:
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Solvent Role: Ether prevents aerial oxidation of CuBr and facilitates particle size control, yielding submicron powders suitable for catalytic applications .
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Industrial Scalability: This method bypasses hazardous reductants like sulfite, aligning with green chemistry principles .
Direct Synthesis from Copper(II) Oxide and Hydrobromic Acid
While less common, CuBr can be synthesized from copper(II) oxide (CuO) and HBr under reducing conditions. The process involves two stages:
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Formation of CuBr₂:
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Reduction to CuBr:
Introducing sulfite or ascorbic acid reduces CuBr₂ to CuBr, following the mechanism outlined in Section 1 .
Limitations:
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Intermediate Handling: CuBr₂ must be isolated before reduction, complicating the workflow compared to single-step methods.
Comparative Analysis of Preparation Methods
Key Insights:
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The comproportionation method excels in yield and purity, making it ideal for high-throughput production .
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Sulfite reduction remains prevalent in academic settings due to its straightforward setup .
Purification and Stabilization Techniques
CuBr’s susceptibility to oxidation necessitates stringent handling protocols:
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Inert Atmosphere Processing: Reactions and storage are conducted under nitrogen or argon to prevent Cu⁺ → Cu²⁺ oxidation .
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Ethanol Washing: Removes residual HBr and sulfite byproducts without dissolving CuBr .
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Drying Protocols: Vacuum drying at 60–80°C ensures moisture-free products .
Applications Influenced by Synthesis Method
Chemical Reactions Analysis
Coordination Chemistry
CuBr readily forms adducts with Lewis bases due to its polymeric ZnS-like structure. Key examples include:
Ligand | Product | Geometry | Application |
---|---|---|---|
Dimethyl sulfide | Linear (2-coordinate) | Stabilizes Cu(I) in solution | |
Triphenylphosphine | Tetrahedral | Catalyst precursor | |
1,2-Diamines | Variable | Catalytic N-arylation |
These complexes enhance CuBr’s solubility and catalytic activity in organic solvents .
Click Chemistry
CuBr is a key catalyst in azide-alkyne cycloaddition (CuAAC) reactions. When paired with ligands like TBTA (tris(benzyltriazolylmethyl)amine), it forms highly active species:
This complex accelerates triazole formation with >95% yield under mild conditions .
Optimized Conditions for CuBr/TBTA:
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Solvent: DMSO or "click solution" (t-BuOH:H<sub>2</sub>O = 1:1)
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Temperature: 25–60°C
C–H Bromination
CuBr catalyzes distal C(sp<sup>3</sup>)–H bromination via radical mechanisms. For example, in the presence of N-bromosuccinimide (NBS):
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Radical Initiation:
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Hydrogen Abstraction:
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Bromine Transfer:
This pathway achieves γ- and δ-selectivity in aliphatic substrates .
Sandmeyer Reaction
CuBr substitutes aryl diazonium salts to form aryl bromides:
Key advantages over CuCl include higher yields for electron-deficient arenes .
N-Arylation (Goldberg Reaction)
CuBr mediates coupling between aryl halides and amides:
Mechanistic studies indicate a Cu(I) amidate intermediate facilitates oxidative addition of Ar–X bonds .
Decomposition and Stability
CuBr oxidizes in air to form copper(II) species, detectable by green coloration . In aqueous solutions, hydrolysis occurs:
Stabilization requires storage under inert gas (e.g., N<sub>2</sub>) with chelating ligands .
Comparative Catalytic Efficiency
Catalyst System | Reaction | Yield (%) | Conditions |
---|---|---|---|
CuBr/TBTA | Azide-alkyne cycloaddition | 98 | RT, 30 min |
CuBr/1,2-diamine | N-Arylation | 95 | 90°C, 2 h |
CuBr/PPh<sub>3</sub> | Sandmeyer bromination | 85 | 0°C, 1 h |
Scientific Research Applications
Copper(I) bromide has numerous applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of β-enaminone derivatives and in the Sandmeyer reaction for preparing aryl bromides from arylamines through diazonium salts
Biology: this compound complexes are studied for their potential biological activities.
Medicine: Research is ongoing into the potential medicinal applications of this compound complexes.
Industry: It is used as a lasing medium in copper bromide lasers and as a catalyst in various organic synthesis reactions
Mechanism of Action
The mechanism by which copper(I) bromide exerts its effects involves its ability to form complexes with Lewis bases. For example, with dimethyl sulfide, it forms a colorless complex:
CuBr+S(CH3)2→CuBr(S(CH3)2)
In this coordination complex, the copper is two-coordinate, with a linear geometry. This ability to form complexes is crucial for its catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Copper(II) Bromide (CuBr₂)
CuBr₂, with copper in the +2 oxidation state, differs significantly in reactivity and applications:
CuBr₂’s stronger oxidizing nature makes it preferable in reactions requiring halogenation intermediates, while CuBr excels in reductive coupling processes .
Copper(I) Iodide (CuI)
CuI shares structural similarities with CuBr but exhibits superior luminescent properties:
- Luminescence : CuI-based hybrids (e.g., Cu₄I₄ cubanes) achieve higher internal quantum yields (IQYs >50%) compared to CuBr hybrids (IQYs ~11%) due to aromatic ligands enabling metal-to-ligand charge transfer (MLCT) .
- Thermal Stability : CuBr hybrids (e.g., compounds 1 and 2 in ) decompose at 190–200°C, outperforming earlier CuBr molecular compounds (<60°C) but lagging behind CuI frameworks .
Organic-Inorganic Hybrids
CuBr hybrids with ligands like 2,3-dimethylquinoxaline or aliphatic amines exhibit unique properties:
CuBr hybrids are notable for their air stability and solution processability, enabling thin-film optoelectronic devices .
Copper(I) Bromide-Dimethyl Sulfide Complex
This complex (CuBr·S(CH₃)₂) enhances CuBr’s utility in organic reactions:
- Solubility: Improved solubility in nonpolar solvents vs. pure CuBr .
- Applications : Facilitates Grignard-like reactions and cross-couplings .
Data Tables
Table 1: Thermal Stability of Copper Halide Hybrids
Compound | Decomposition Temperature | Reference |
---|---|---|
CuBr Hybrid (Compound 1) | 190°C | |
CuBr Hybrid (Compound 2) | 200°C | |
Traditional CuBr Molecular Compound | <60°C | |
CuI Hybrid (Cu₄I₄) | >250°C |
Table 2: Photophysical Properties of CuBr vs. CuI Hybrids
Property | CuBr Hybrid (Compound 1) | CuI Hybrid (Cu₄I₄) |
---|---|---|
IQY | 11.5% | 50–95% |
Emission Lifetime | 10.66 µs | 0.1–100 µs |
Emission Color | Green | Tunable |
Key Research Findings
Ligand Impact : Aliphatic ligands in CuBr hybrids suppress MLCT, limiting IQYs compared to CuI systems with aromatic ligands .
Thermal Stability : Ionic structures in modern CuBr hybrids enhance stability (190–200°C) vs. earlier covalent analogs .
Catalytic Divergence : CuBr₂ outperforms CuBr in oxidative catalysis, while CuBr excels in reductive organic transformations .
Biological Activity
Copper(I) bromide (CuBr) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and materials science. This article delves into the various aspects of its biological activity, including its mechanisms, applications, and relevant case studies.
Overview of this compound
This compound is an inorganic compound with the formula CuBr. It appears as a white to yellowish solid and is known for its applications in organic synthesis and catalysis. Its biological significance arises from the redox properties of copper ions, which play a crucial role in various biochemical processes.
Mechanisms of Biological Activity
The biological activity of CuBr can be attributed to several mechanisms:
- Antitumor Activity : Copper-containing coordination compounds, including CuBr, have been shown to exhibit antitumor properties. They act through oxidative stress mechanisms, leading to apoptosis in cancer cells. For instance, studies have indicated that Cu(II) complexes can generate reactive oxygen species (ROS), which induce cell death in cancerous tissues .
- Antimicrobial Properties : CuBr has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its antimicrobial action is thought to stem from the disruption of microbial cell membranes and interference with metabolic processes .
- Catalytic Properties : CuBr serves as an efficient catalyst in various organic reactions, enhancing the synthesis of biologically active compounds. For example, it has been utilized in the synthesis of β-enaminone derivatives under ultrasound irradiation, showcasing its role in facilitating chemical transformations .
Antitumor Studies
A notable study explored the antitumor effects of copper coordination compounds on hepatocellular carcinoma (HCC). The research indicated that Cu-based compounds could significantly inhibit tumor growth both in vitro and in vivo, suggesting their potential as therapeutic agents against HCC .
Antimicrobial Efficacy
Research has also highlighted the antimicrobial properties of this compound. A study demonstrated that CuBr exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing antimicrobial agents .
Catalytic Applications
In a recent investigation, CuBr was employed as a catalyst for synthesizing β-enaminone derivatives. The study reported high yields and short reaction times when using CuBr under solvent-free conditions, emphasizing its efficiency and environmental benefits .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the most reliable laboratory-scale synthesis methods for Copper(I) bromide, and how can experimental reproducibility be ensured?
this compound is typically synthesized via two methods:
- Reduction of Cu(II) salts : Reacting copper(II) sulfate with sodium bromide and sodium sulfite under controlled conditions yields CuBr with ~93% efficiency. Key steps include cooling the mixture post-reaction and rigorous drying to avoid oxidation .
- Direct reaction with HBr : Copper powder reacts with hydrobromic acid (2 HBr + 2 Cu → 2 CuBr + H₂). This method requires inert atmospheres to prevent oxidation and yields a light-yellow product . To ensure reproducibility, maintain strict control over reaction stoichiometry, temperature, and atmospheric conditions (e.g., nitrogen purging).
Q. How should this compound be handled and stored to prevent degradation during experiments?
CuBr is air- and light-sensitive, requiring storage in airtight, opaque containers under inert gas (e.g., argon). During handling, use gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen. Purity can degrade rapidly if exposed, leading to compromised catalytic activity .
Q. What structural characterization techniques are appropriate for confirming the identity of synthesized this compound?
- X-ray diffraction (XRD) : Confirms the polymeric structure analogous to zinc sulfide (ZnS), with tetrahedral Cu centers .
- UV-Vis spectroscopy : Identifies absorption bands linked to Cu(I)-Br charge-transfer transitions.
- Magnetic susceptibility measurements : Validates diamagnetic properties, ruling out Cu(II) impurities .
Q. How is this compound utilized as a catalyst in organic synthesis, and what are common reaction optimizations?
CuBr catalyzes cross-coupling reactions (e.g., Ullmann, Sonogashira) by facilitating C–X bond formation. Key optimizations include:
- Ligand selection (e.g., PMDTA enhances stability in benzene at 60°C) .
- Solvent choice (polar aprotic solvents like DMF improve yield).
- Stoichiometric ratios (e.g., 1:1 CuBr to substrate minimizes side reactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity and environmental impact data for this compound?
Discrepancies arise due to limited acute toxicity data (e.g., LD₅₀/LC₅₀ unavailable) and conflicting hazard classifications (e.g., CLP vs. EPA guidelines). To address this:
- Conduct in vitro assays (e.g., Ames test for mutagenicity).
- Perform ecotoxicological studies on model organisms (e.g., Daphnia magna) under standardized OECD protocols .
Q. What strategies improve the yield of this compound-mediated reactions under suboptimal conditions?
- Additive screening : Chelating agents (e.g., N,N,N',N'',N'''-pentamethyldiethylenetriamine) stabilize Cu(I) intermediates, increasing yield to 92% in benzene at 60°C .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining efficiency .
Q. How does the coordination geometry of this compound influence its emission properties in spectroscopic applications?
The linear two-coordinate geometry of CuBr (e.g., in complexes with triphenylphosphine) enables blue-violet emission upon thermal excitation. Time-resolved fluorescence spectroscopy can quantify emission lifetimes, while DFT calculations model ligand effects on electronic transitions .
Q. What advanced methods are used to assess the purity and stability of this compound in long-term studies?
Properties
IUPAC Name |
copper(1+);bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Cu/h1H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNDPYCGAZPOFS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrCu | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-70-4 | |
Record name | Copper bromide (CuBr) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7787-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CUPROUS BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8V209A5G0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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